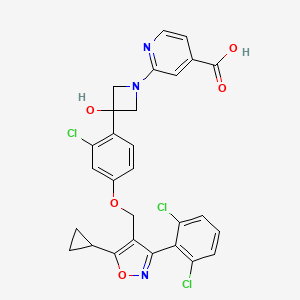

Cilofexor

Vue d'ensemble

Description

Il est actuellement en cours d'investigation clinique pour le traitement de la maladie du foie gras non alcoolique, de la stéato-hépatite non alcoolique et de la cholangite sclérosante primitive . Ce composé a montré un potentiel prometteur pour la réduction de la fibrose et de la stéatose dans les maladies du foie .

Applications De Recherche Scientifique

Cilofexor has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of farnesoid X receptor agonists.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Under clinical trials for treating liver diseases such as non-alcoholic fatty liver disease and primary sclerosing cholangitis.

Industry: Potential applications in the development of new therapeutic agents targeting liver diseases.

Mécanisme D'action

Target of Action

Cilofexor primarily targets the farnesoid X receptor (FXR) , a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism . FXR plays a crucial role in maintaining liver and metabolic health by modulating the expression of genes involved in these pathways.

Mode of Action

This compound acts as an agonist of FXR. Upon binding to FXR, this compound activates the receptor, leading to the transcription of FXR target genes. This activation results in the suppression of bile acid synthesis, increased bile acid transport, and improved lipid metabolism . The interaction between this compound and FXR also reduces inflammation and fibrosis in the liver .

Biochemical Pathways

The activation of FXR by this compound affects several biochemical pathways:

- Bile Acid Metabolism : FXR activation decreases the synthesis of bile acids by downregulating the enzyme CYP7A1, which is responsible for converting cholesterol to bile acids .

- Lipid Metabolism : FXR activation enhances lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis .

- Glucose Metabolism : FXR activation improves glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is orally administered and absorbed in the gastrointestinal tract .

- Distribution : It is distributed throughout the body, with a significant concentration in the liver, its primary site of action .

- Metabolism : this compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are excreted via the biliary and renal routes .

These properties contribute to this compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include:

- Reduction in Liver Fibrosis : By activating FXR, this compound reduces the expression of pro-fibrotic genes and decreases liver fibrosis .

- Improvement in Liver Function : this compound improves liver function by reducing inflammation and promoting bile acid homeostasis .

- Decreased Hepatic Steatosis : The activation of FXR leads to a reduction in hepatic fat accumulation, thereby decreasing steatosis .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability:

- Diet : High-fat diets can affect the metabolism and efficacy of this compound by altering bile acid and lipid metabolism .

- Co-administration with Other Drugs : Drugs that induce or inhibit cytochrome P450 enzymes can impact this compound’s metabolism and bioavailability .

- Liver Health : The presence of liver disease can affect the distribution and metabolism of this compound, potentially altering its therapeutic effects .

Analyse Biochimique

Biochemical Properties

Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . This compound interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .

Cellular Effects

This compound exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, this compound activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . This compound’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, this compound modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. This compound has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, this compound showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that this compound maintains its therapeutic effects over long-term use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of NASH, this compound was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of this compound resulted in greater reductions in liver fibrosis and portal hypertension

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . This compound’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, this compound influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . This compound’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .

Subcellular Localization

The subcellular localization of this compound has been studied using fluorescent imaging in hepatoma cells . This compound demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du Cilofexor implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

- Formation du cycle azétidine.

- Introduction de la partie acide pyridine carboxylique.

- Réactions de couplage pour attacher les groupes cyclopropyle et dichlorophényle.

Méthodes de Production Industrielle : La production industrielle du this compound implique généralement l'optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Le Cilofexor subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans le composé.

Réduction : Cette réaction peut affecter le cycle azétidine et d'autres groupes fonctionnels.

Substitution : Cette réaction peut introduire ou remplacer des groupes fonctionnels sur les cycles aromatiques.

Réactifs et Conditions Courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Réactifs tels que les halogènes ou les nucléophiles en conditions acides ou basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des agonistes du récepteur X de la farnésine.

Biologie : Investigé pour ses effets sur les voies cellulaires et l'expression génique.

Médecine : En cours d'essais cliniques pour le traitement des maladies du foie telles que la maladie du foie gras non alcoolique et la cholangite sclérosante primitive.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies du foie.

5. Mécanisme d'Action

Le this compound exerce ses effets en activant le récepteur X de la farnésine, un récepteur nucléaire qui régule le métabolisme des acides biliaires, des lipides et du cholestérol. La liaison du this compound au récepteur X de la farnésine entraîne des modifications de l'expression génique, réduisant l'inflammation et la fibrose dans le foie. De plus, le this compound peut activer d'autres récepteurs, tels que le récepteur X couplé aux protéines G apparenté à Mas et le récepteur 1 des acides biliaires couplés aux protéines G, contribuant à ses effets thérapeutiques .

Composés Similaires :

Px-102 : Un autre agoniste du récepteur X de la farnésine avec des effets pharmacodynamiques similaires mais des effets secondaires plus importants.

Firsocostat : Un inhibiteur de l'acétyl-CoA carboxylase utilisé en association avec le this compound pour des effets thérapeutiques renforcés.

Semaglutide : Un agoniste du récepteur 1 du peptide-1 de type glucagon utilisé en association avec le this compound pour traiter la stéato-hépatite non alcoolique

Unicité du this compound : Le this compound se démarque par son biais intestinal, qui réduit les effets secondaires hépatiques tout en maintenant l'efficacité. Cette propriété unique en fait un candidat prometteur pour le traitement des maladies du foie avec un profil de sécurité gérable .

Comparaison Avec Des Composés Similaires

Px-102: Another farnesoid X receptor agonist with similar pharmacodynamic effects but higher side effects.

Firsocostat: An acetyl-CoA carboxylase inhibitor used in combination with Cilofexor for enhanced therapeutic effects.

Semaglutide: A glucagon-like peptide-1 receptor agonist used in combination with this compound for treating non-alcoholic steatohepatitis

Uniqueness of this compound: this compound stands out due to its intestinal bias, which reduces hepatic side effects while maintaining efficacy. This unique property makes it a promising candidate for treating liver diseases with a manageable safety profile .

Propriétés

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)